molecular formula C17H15Cl2NO2S B15283884 2-(2,4-Dichlorophenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one

2-(2,4-Dichlorophenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one

Cat. No.: B15283884
M. Wt: 368.3 g/mol
InChI Key: JGHYJQLGYHRCBM-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one typically involves the reaction of 2,4-dichlorobenzaldehyde with 4-methoxybenzylamine and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-1,3-thiazolidin-4-one: Lacks the 4-methoxybenzyl group.

    3-(4-Methoxybenzyl)-1,3-thiazolidin-4-one: Lacks the 2,4-dichlorophenyl group.

    2-(2,4-Dichlorophenyl)-3-phenyl-1,3-thiazolidin-4-one: Has a phenyl group instead of the 4-methoxybenzyl group.

Uniqueness

2-(2,4-Dichlorophenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one is unique due to the presence of both the 2,4-dichlorophenyl and 4-methoxybenzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15Cl2NO2S

Molecular Weight

368.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H15Cl2NO2S/c1-22-13-5-2-11(3-6-13)9-20-16(21)10-23-17(20)14-7-4-12(18)8-15(14)19/h2-8,17H,9-10H2,1H3

InChI Key

JGHYJQLGYHRCBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(SCC2=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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